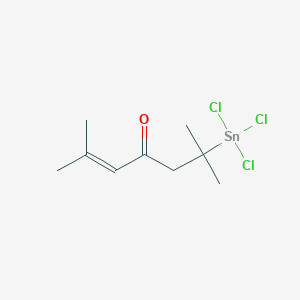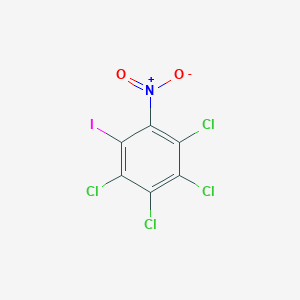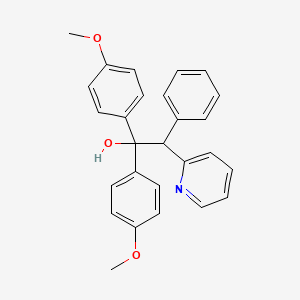![molecular formula C10H6ClN3 B14622958 9-chloro-3H-imidazo[4,5-f]quinoline CAS No. 55404-06-3](/img/structure/B14622958.png)
9-chloro-3H-imidazo[4,5-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties The presence of a chlorine atom at the 9th position of the quinoline ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions . This method provides moderate to good yields of the desired imidazoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-chloro-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different imidazoquinoline derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-chloro-3H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its mutagenic properties and formed during the heating of protein-rich foods.
2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Similar to IQ, it is also mutagenic and formed during cooking.
Uniqueness
9-chloro-3H-imidazo[4,5-f]quinoline is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoquinoline derivatives and contributes to its specific applications in scientific research and industry.
Propriétés
Numéro CAS |
55404-06-3 |
|---|---|
Formule moléculaire |
C10H6ClN3 |
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
9-chloro-6H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C10H6ClN3/c11-6-3-4-12-7-1-2-8-10(9(6)7)14-5-13-8/h1-5,12H |
Clé InChI |
PNDDUMGAHWSSQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC=C3C(=NC=N3)C2=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)



![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)



methanone](/img/structure/B14622956.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)


